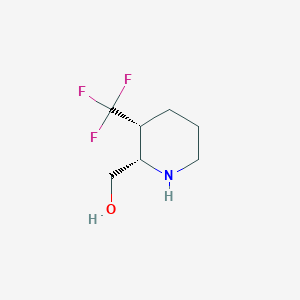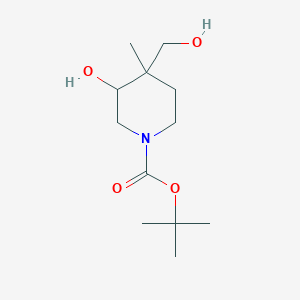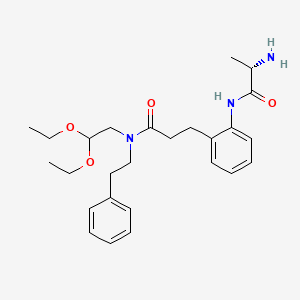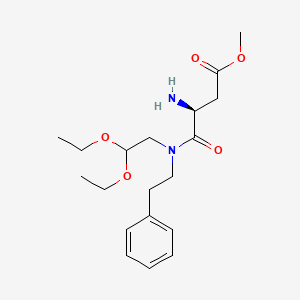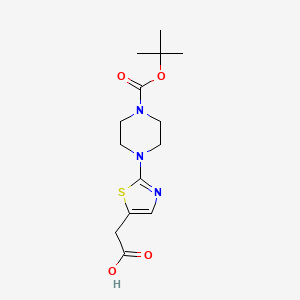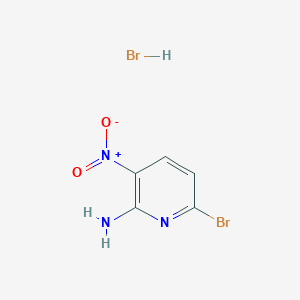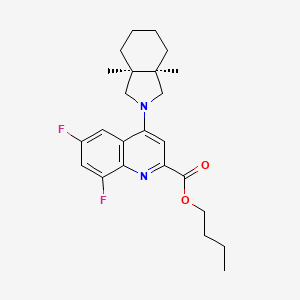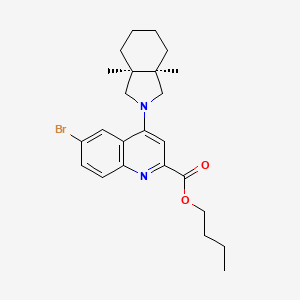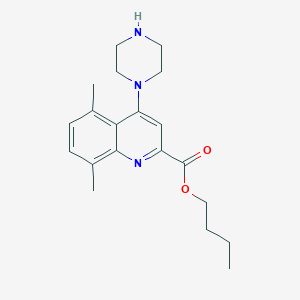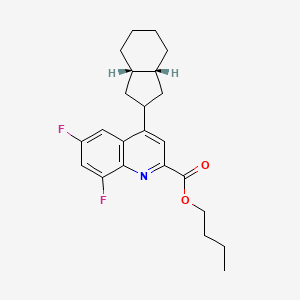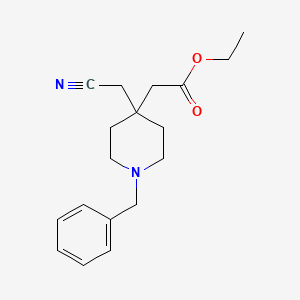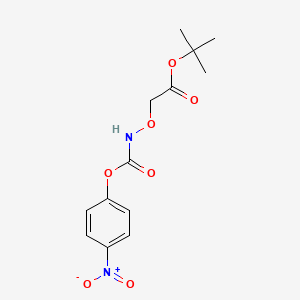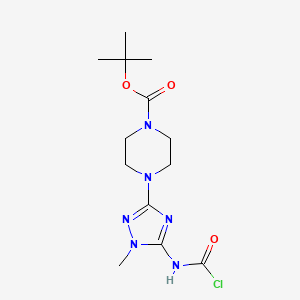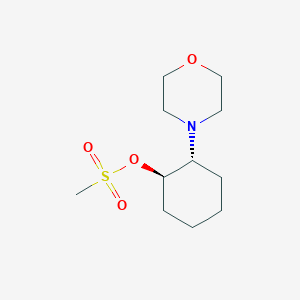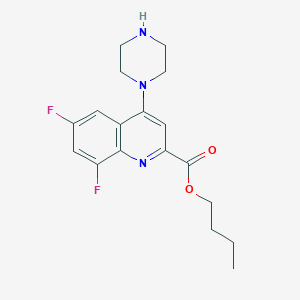
Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with fluorine atoms at positions 6 and 8, a piperazine ring at position 4, and a butyl ester group at position 2. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core, leading to the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds .
科学的研究の応用
Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate has several scientific research applications:
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline-based compounds with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new chemical processes and the production of specialty chemicals
作用機序
The mechanism of action of butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the piperazine ring enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
Similar compounds to butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate include other quinoline derivatives with different substituents, such as:
- 6,8-difluoro-4-(morpholin-4-yl)quinoline-2-carboxylate
- 6,8-difluoro-4-(piperidin-1-yl)quinoline-2-carboxylate
- 6,8-difluoro-4-(azepan-1-yl)quinoline-2-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, while the piperazine ring and fluorine atoms contribute to its high binding affinity and selectivity towards biological targets .
特性
IUPAC Name |
butyl 6,8-difluoro-4-piperazin-1-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-2-3-8-25-18(24)15-11-16(23-6-4-21-5-7-23)13-9-12(19)10-14(20)17(13)22-15/h9-11,21H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILNCQKFRFCOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
